molecular formula C14H14O3 B14022762 2-Ethoxy-3-ethylnaphthalene-1,4-dione CAS No. 55025-03-1

2-Ethoxy-3-ethylnaphthalene-1,4-dione

Cat. No.: B14022762
CAS No.: 55025-03-1
M. Wt: 230.26 g/mol
InChI Key: CNUOYYIPHHBFCN-UHFFFAOYSA-N
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Description

2-Ethoxy-3-ethylnaphthalene-1,4-dione is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, characterized by the presence of ethoxy and ethyl groups attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-ethylnaphthalene-1,4-dione typically involves the alkylation of naphthalene derivatives. One common method includes the reaction of 2-ethoxy-1,4-naphthoquinone with ethyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hydroquinones.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

2-Ethoxy-3-ethylnaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-ethylnaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its effects are mediated through the modulation of oxidative stress and the regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-ethylnaphthalene-1,4-dione
  • 2-Ethoxy-3-methylnaphthalene-1,4-dione
  • 2-Ethoxy-3-propylnaphthalene-1,4-dione

Uniqueness

2-Ethoxy-3-ethylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

55025-03-1

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-ethoxy-3-ethylnaphthalene-1,4-dione

InChI

InChI=1S/C14H14O3/c1-3-9-12(15)10-7-5-6-8-11(10)13(16)14(9)17-4-2/h5-8H,3-4H2,1-2H3

InChI Key

CNUOYYIPHHBFCN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=CC=CC=C2C1=O)OCC

Origin of Product

United States

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